molecular formula C16H28OSi B14618990 (4-Methylphenoxy)(tripropyl)silane CAS No. 59646-06-9

(4-Methylphenoxy)(tripropyl)silane

Cat. No.: B14618990
CAS No.: 59646-06-9
M. Wt: 264.48 g/mol
InChI Key: QIAXVVFQDPZBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylphenoxy)(tripropyl)silane is an organosilicon compound characterized by the presence of a silane group bonded to a 4-methylphenoxy group and three propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenoxy)(tripropyl)silane typically involves the reaction of 4-methylphenol with tripropylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-methylphenol is replaced by the silane group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: (4-Methylphenoxy)(tripropyl)silane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, the silane group can hydrolyze to form silanols.

    Condensation: Silanols can further condense to form siloxane bonds.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of an acid or base catalyst.

    Condensation: Often facilitated by heating or using a dehydrating agent.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under controlled conditions.

Major Products:

Scientific Research Applications

(4-Methylphenoxy)(tripropyl)silane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methylphenoxy)(tripropyl)silane involves its ability to form strong covalent bonds with various substrates. The silane group can hydrolyze to form silanols, which then condense to create siloxane linkages. These linkages enhance the stability and mechanical properties of the resulting materials. The phenoxy group can participate in further chemical modifications, allowing for tailored functionality .

Comparison with Similar Compounds

    Trimethoxysilane: Another organosilicon compound with similar hydrolyzable siloxane bonds but different organic substituents.

    3-Acryloxypropyl Trimethoxysilane: Known for enhancing adhesion and durability in various applications.

Uniqueness: (4-Methylphenoxy)(tripropyl)silane is unique due to the presence of the 4-methylphenoxy group, which imparts specific chemical reactivity and potential for further functionalization. This makes it particularly valuable in applications requiring tailored surface properties and enhanced material performance .

Properties

CAS No.

59646-06-9

Molecular Formula

C16H28OSi

Molecular Weight

264.48 g/mol

IUPAC Name

(4-methylphenoxy)-tripropylsilane

InChI

InChI=1S/C16H28OSi/c1-5-12-18(13-6-2,14-7-3)17-16-10-8-15(4)9-11-16/h8-11H,5-7,12-14H2,1-4H3

InChI Key

QIAXVVFQDPZBNZ-UHFFFAOYSA-N

Canonical SMILES

CCC[Si](CCC)(CCC)OC1=CC=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.